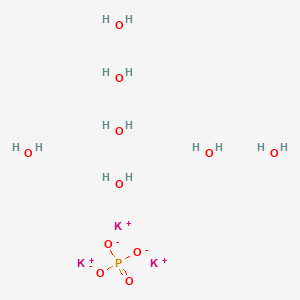
7-Chloroquinolin-3-amine
Übersicht
Beschreibung
7-Chloroquinolin-3-amine is an organic chemical compound that has been studied for its potential applications in the field of scientific research. It is a derivative of quinoline and is composed of a nitrogen-containing ring, a chlorine atom and an amine group. 7-Chloroquinolin-3-amine has been studied for its potential use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
7-Chloroquinolin-3-amine derivatives have been synthesized using sonochemical techniques and evaluated for their antimicrobial properties. These compounds have shown promise in combating microbial infections, with some derivatives exhibiting potent activity compared to standard drugs like ciprofloxacin .
Antimalarial Applications
The antimalarial potential of 7-Chloroquinolin-3-amine derivatives has been explored, with several compounds demonstrating moderate activity. The IC50 values of these compounds were found to be less than 100 µM, indicating their effectiveness in inhibiting the growth of malaria parasites .
Anticancer Applications
Research has also been conducted on the anticancer properties of 7-Chloroquinolin-3-amine derivatives. The study involved the synthesis of new derivatives and their evaluation for antimalarial and anticancer activities. The results suggest that these compounds could be valuable in the development of new cancer therapies .
Industrial Chemistry Applications
Quinoline, including its 7-chloro derivative, is a crucial heterocyclic compound in industrial and synthetic organic chemistry. It serves as a vital scaffold for drug discovery leads and has versatile applications across various chemical industries .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 7-Chloroquinolin-3-amine is the DNA gyrase of Mycobacterium tuberculosis . DNA gyrase is an enzyme that regulates DNA topology in Mycobacterium tuberculosis and has been a target of choice for antibacterial therapy .
Mode of Action
7-Chloroquinolin-3-amine interacts with its target, the DNA gyrase, leading to inhibition of the enzyme . This interaction results in changes in the DNA topology of Mycobacterium tuberculosis, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
The biochemical pathways affected by 7-Chloroquinolin-3-amine are primarily related to DNA replication in Mycobacterium tuberculosis . By inhibiting DNA gyrase, 7-Chloroquinolin-3-amine disrupts the normal replication process of the bacteria, leading to its death .
Result of Action
The molecular and cellular effects of 7-Chloroquinolin-3-amine’s action include the inhibition of Mycobacterium tuberculosis growth and proliferation . This is achieved through the disruption of DNA replication, which is essential for the survival and multiplication of the bacteria .
Eigenschaften
IUPAC Name |
7-chloroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLZTHKNBCUKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602920 | |
| Record name | 7-Chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinolin-3-amine | |
CAS RN |
1195710-15-6 | |
| Record name | 7-Chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane)](/img/structure/B1591846.png)
